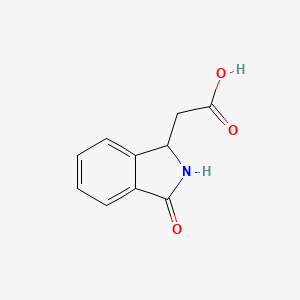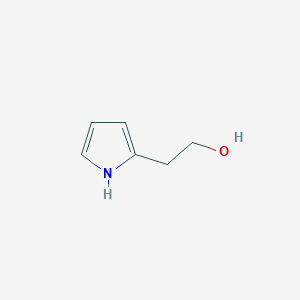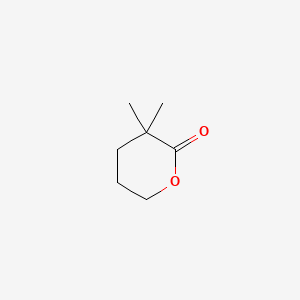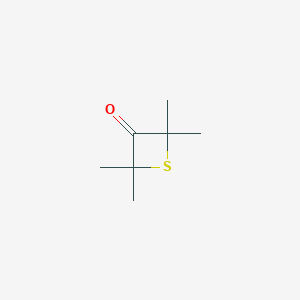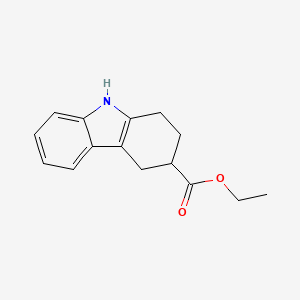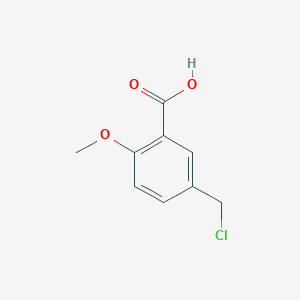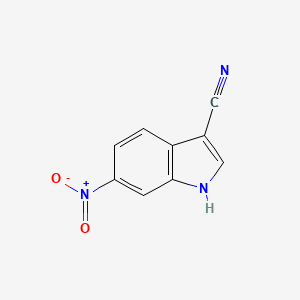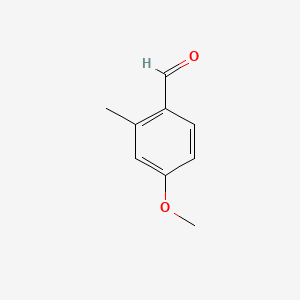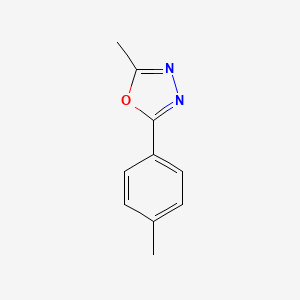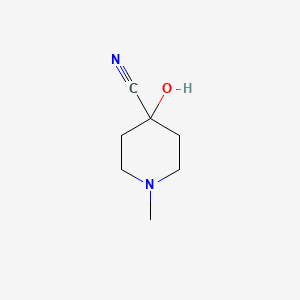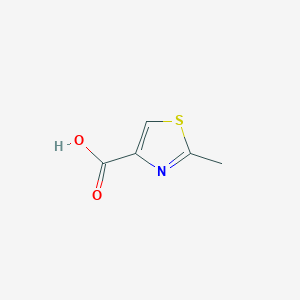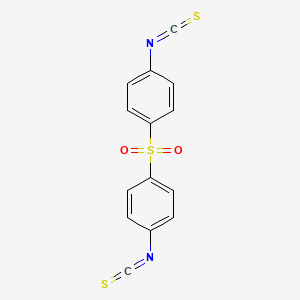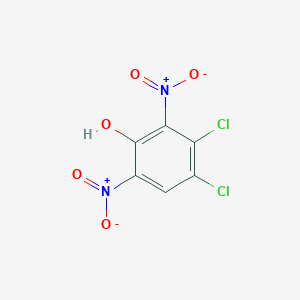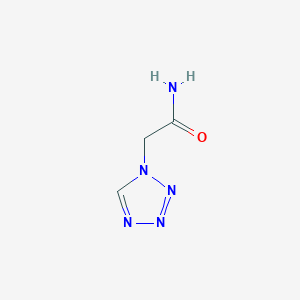![molecular formula C11H16O B1296374 Spiro[5.5]undec-1-en-3-one CAS No. 30834-42-5](/img/structure/B1296374.png)
Spiro[5.5]undec-1-en-3-one
Übersicht
Beschreibung
Spiro[5.5]undec-1-en-3-one, also known as spiroketone, is a bicyclic organic compound with a spiro[cyclohexane-1,3’-indene]-2’,5-dione structure. It has a CAS Number of 30834-42-5 and a molecular weight of 164.25 .
Synthesis Analysis
The synthesis of spiro [5.5]undecane derivatives with S and O containing heterocycles, exhibiting similar [bis (1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles, in the spirane units has been reported .Molecular Structure Analysis
The IUPAC Name of Spiro[5.5]undec-1-en-3-one is the same as its common name. The InChI Code is 1S/C11H16O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h4,8H,1-3,5-7,9H2 .Wissenschaftliche Forschungsanwendungen
Structural Chemistry
- Application Summary : Spiro[5.5]undec-1-en-3-one is used in the synthesis and structural investigations of spiro[5.5]undecane derivatives with S and O containing heterocycles . These compounds exhibit intriguing conformational and configurational aspects, and their stereochemistry has been extensively investigated .
- Methods of Application : The synthesis involves the creation of spiro[5.5]undecane derivatives with S and O containing heterocycles, exhibiting similar [bis (1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles, in the spirane units .
- Results or Outcomes : The research revealed that these polyspiranes exhibit a helical disposition of the six-membered rings, and the helix can turn identical with itself after each fourth six-membered ring . The flipping of the six-membered rings transforms one enantiomer into the other, this conformational equilibrium being an enantiomeric inversion .
Synthesis Route
- Application Summary : Spiro[5.5]undec-1-en-3-one is used in organic synthesis.
- Methods of Application : The synthesis involves the reaction of cyclohexanecarbaldehyde with methyl vinyl ketone in the presence of concentrated sulfuric acid. The reaction mixture is stirred at room temperature for 1 hour and then heated under reflux while stirring for 4 hours.
- Results or Outcomes : The result of this synthesis is the formation of Spiro[5.5]undec-1-en-3-one.
Organic Chemistry
- Application Summary : Spiro[5.5]undec-1-en-3-one is used in organic chemistry, particularly in the synthesis of various organic compounds .
- Methods of Application : The methods of application typically involve chemical reactions with other organic compounds. The specific procedures can vary widely depending on the desired end product .
- Results or Outcomes : The outcomes of these reactions are new organic compounds that have a wide range of potential uses in various fields, from medicine to materials science .
Safety And Hazards
Eigenschaften
IUPAC Name |
spiro[5.5]undec-4-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h4,8H,1-3,5-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIESIESOPRMRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70314641 | |
| Record name | Spiro[5.5]undec-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70314641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[5.5]undec-1-en-3-one | |
CAS RN |
30834-42-5 | |
| Record name | 30834-42-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[5.5]undec-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70314641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


